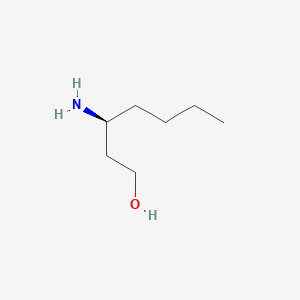

(S)-3-aminoheptan-1-ol

Description

BenchChem offers high-quality (S)-3-aminoheptan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-aminoheptan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-aminoheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-2-3-4-7(8)5-6-9/h7,9H,2-6,8H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJMTRBDHSMCOA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717570 | |

| Record name | (3S)-3-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158985-17-1 | |

| Record name | (3S)-3-Aminoheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereoselective synthesis of (S)-3-aminoheptan-1-ol

An In-depth Technical Guide to the Stereoselective Synthesis of (S)-3-aminoheptan-1-ol

Abstract

(S)-3-aminoheptan-1-ol is a valuable chiral building block whose structural motif is pertinent to the development of novel pharmaceutical agents and specialty chemicals. The 1,3-amino alcohol functionality is a key pharmacophore found in numerous bioactive molecules.[1] This guide provides an in-depth analysis of robust and scalable stereoselective strategies for the synthesis of (S)-3-aminoheptan-1-ol, designed for researchers, chemists, and process development professionals. We will dissect three distinct and powerful methodologies: Biocatalytic Asymmetric Reductive Amination, Chiral Auxiliary-Mediated Conjugate Addition, and Catalytic Asymmetric Hydrogenation. Each section explains the core scientific principles, provides detailed experimental protocols, and presents a critical evaluation of the method's efficacy and scalability, ensuring a trustworthy and authoritative resource for laboratory and industrial applications.

Introduction: The Strategic Importance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are privileged structures in medicinal chemistry and natural product synthesis, prized for their ability to form key hydrogen-bonding interactions with biological targets.[1] The precise spatial arrangement of the amino and hydroxyl groups is often critical for biological activity, making stereoselective synthesis not just an academic challenge, but a necessity for drug development. (S)-3-aminoheptan-1-ol, with its simple aliphatic chain, serves as a versatile synthon for more complex molecular targets.[2]

The primary challenge in its synthesis lies in the efficient and highly selective installation of the stereocenter at the C3 position. This guide moves beyond mere procedural descriptions to explain the causality behind the chosen strategies, offering field-proven insights into achieving high enantiopurity.

Strategy I: Biocatalytic Asymmetric Reductive Amination

This approach leverages the exquisite selectivity of enzymes to forge the chiral amine from a prochiral ketone, representing a green and highly efficient route.[3]

Core Principle & Rationale

The core of this strategy is the use of an (S)-selective amine transaminase (ATA or TA) to catalyze the asymmetric amination of the prochiral substrate, 1-hydroxyheptan-3-one.[4][5] Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that transfer an amino group from a donor molecule (commonly isopropylamine) to a ketone acceptor.[3][6]

Why this approach is trustworthy:

-

Exceptional Selectivity: Modern engineered transaminases routinely achieve >99% enantiomeric excess (e.e.), minimizing the need for chiral purification.[7][8]

-

Mild Conditions: The reaction proceeds in aqueous buffer at or near ambient temperature and pressure, preserving sensitive functional groups.

-

Sustainability: This biocatalytic method avoids heavy metal catalysts and harsh reagents, aligning with green chemistry principles.

The logical workflow involves the synthesis of the keto-alcohol substrate followed by the key enzymatic transformation.

Experimental Workflow & Protocol

The substrate can be prepared via several established organic chemistry methods. One reliable route is the acylation of a suitable organometallic reagent with a protected hydroxy-acid derivative.

Detailed Protocol:

-

Buffer Preparation: Prepare a 100 mM potassium phosphate (KPi) buffer and adjust the pH to 8.0.

-

Reaction Setup: In a temperature-controlled vessel, add the KPi buffer. Dissolve pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Add isopropylamine as the amine donor to a final concentration of 1.0 M.

-

Enzyme Addition: Add an appropriate (S)-selective transaminase (e.g., an engineered variant from Vibrio fluvialis known to accept aliphatic ketones) to a final concentration of 20 g/L. [6][9]4. Substrate Addition: Add 1-hydroxyheptan-3-one, typically dissolved in a co-solvent like DMSO (to <5% v/v), to a final concentration of 50 mM.

-

Reaction: Incubate the mixture at 30°C with gentle agitation for 24 hours. Monitor conversion via HPLC or GC.

-

Work-up: Once the reaction is complete, adjust the pH of the mixture to >11 using 5 M NaOH to deprotonate the product amine.

-

Extraction & Purification: Extract the aqueous phase three times with a suitable organic solvent such as methyl tert-butyl ether (MTBE). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield (S)-3-aminoheptan-1-ol.

Data Summary

| Parameter | Value / Condition | Rationale |

| Enzyme | (S)-selective Transaminase | The choice of enzyme is critical for stereocontrol. [7] |

| Substrate Conc. | 50 mM | Balances reaction rate and potential substrate inhibition. |

| Amine Donor | Isopropylamine (1.0 M) | Drives the reaction equilibrium towards product formation. |

| Cofactor | PLP (1 mM) | Essential for transaminase catalytic activity. [3] |

| pH | 8.0 | Optimal for many transaminases. |

| Temperature | 30°C | Ensures good enzyme activity and stability. |

| Expected Yield | >85% | |

| Expected e.e. | >99% | [7] |

Strategy II: Chiral Auxiliary-Mediated Asymmetric Synthesis

This classic chemical approach provides a robust and predictable method for establishing the desired stereochemistry through the temporary installation of a chiral directing group. [10]

Core Principle & Rationale

This strategy utilizes an Evans oxazolidinone auxiliary, a well-established tool in asymmetric synthesis. [10]The auxiliary is first acylated with an α,β-unsaturated carboxylic acid (2-heptenoic acid). The resulting chiral enoate undergoes a highly diastereoselective conjugate addition of a nitrogen nucleophile equivalent (e.g., an azide or a protected hydroxylamine). The bulky substituent on the oxazolidinone sterically shields one face of the enoate, directing the incoming nucleophile to the opposite face. Subsequent removal of the auxiliary and reduction of the remaining functional groups yields the target amino alcohol.

Why this approach is trustworthy:

-

Predictable Stereochemistry: The stereochemical outcome is reliably controlled by the choice of the commercially available Evans auxiliary. [11]* High Diastereoselectivity: Diastereomeric ratios (d.r.) exceeding 95:5 are commonly achieved.

-

Robustness: The reactions involved are well-understood and tolerant of a range of conditions.

Reaction Scheme & Protocol

Caption: Evans Auxiliary-Mediated Synthesis Pathway.

Detailed Protocol:

-

Acylation: Deprotonate (S)-4-benzyloxazolidin-2-one with n-butyllithium in THF at -78°C. Add 2-heptenoyl chloride and allow the reaction to warm to room temperature to form the chiral N-enoate. Purify by column chromatography.

-

Conjugate Addition: Cool a solution of the N-enoate in dichloromethane to 0°C. Add a Lewis acid (e.g., TiCl₄) followed by a source of azide, such as azidotrimethylsilane (TMSN₃). The reaction is stirred until completion, then quenched carefully with a saturated aqueous solution of NH₄Cl.

-

Auxiliary Cleavage: The resulting β-azido product is dissolved in THF/water. Lithium borohydride (LiBH₄) is added at 0°C. This step simultaneously reduces the carbonyl and cleaves the auxiliary, which can be recovered. [10]The product is (S)-3-azidoheptan-1-ol.

-

Azide Reduction: The purified azido alcohol is dissolved in methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) until the azide is fully reduced.

-

Purification: After filtration to remove the catalyst, the solvent is evaporated, and the final product, (S)-3-aminoheptan-1-ol, is purified by chromatography or distillation.

Data Summary

| Parameter | Value / Condition | Rationale |

| Chiral Auxiliary | (S)-4-benzyloxazolidin-2-one | Directs the stereochemistry of the conjugate addition. [10] |

| N-Nucleophile | TMSN₃ / Lewis Acid | Provides a safe and effective source for the azide group. |

| Cleavage Reagent | LiBH₄ | Efficiently cleaves the auxiliary and reduces the carbonyl. |

| Final Reduction | H₂, Pd/C | A clean and standard method for azide reduction. |

| Expected d.r. | >95:5 | For the conjugate addition step. |

| Expected Yield | ~60-70% (over 4 steps) | |

| Expected e.e. | >98% |

Strategy III: Catalytic Asymmetric Hydrogenation

This elegant approach relies on a chiral transition metal catalyst to deliver hydrogen asymmetrically to a prochiral olefin, offering high atom economy and catalytic efficiency. [12]

Core Principle & Rationale

The key step is the asymmetric hydrogenation of a β-enamino ester intermediate. This substrate is readily prepared from ethyl 3-oxoheptanoate and a suitable amine source (e.g., benzylamine or ammonia). A chiral ruthenium or rhodium complex, featuring ligands such as BINAP, is used to catalyze the hydrogenation. The chiral ligand environment creates a selective pathway for hydrogen delivery to one face of the C=C double bond, establishing the (S) stereocenter with high fidelity. A final reduction of the ester group yields the target amino alcohol.

Why this approach is trustworthy:

-

High Catalytic Turnover: Only a small amount of the chiral catalyst is required, making the process cost-effective for large-scale production.

-

Excellent Enantioselectivity: Many catalytic systems for the hydrogenation of enamines and related substrates achieve >99% e.e. [12][13]* Operational Simplicity: The hydrogenation step is often performed in a single step, and the catalyst can sometimes be recycled.

Reaction Scheme & Protocol

Caption: Catalytic Asymmetric Hydrogenation Pathway.

Detailed Protocol:

-

Enamine Formation: Reflux ethyl 3-oxoheptanoate with ammonium acetate in toluene with Dean-Stark apparatus to remove water and drive the formation of the β-enamino ester. [14]Purify the crude product.

-

Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the β-enamino ester in degassed methanol. Add a catalytic amount (e.g., 0.1 mol%) of a chiral ruthenium catalyst, such as Ru(OAc)₂( (S)-BINAP ). Pressurize the reactor with hydrogen gas (e.g., 10-50 atm) and stir at a specified temperature (e.g., 50°C) for 12-24 hours.

-

Isolation of Amino Ester: After releasing the pressure, remove the solvent under vacuum. The crude ethyl (S)-3-aminoheptanoate can be purified or used directly in the next step.

-

Ester Reduction: Prepare a suspension of lithium aluminum hydride (LAH) in anhydrous THF under an inert atmosphere and cool to 0°C. Slowly add a solution of the chiral amino ester in THF. After the addition is complete, allow the reaction to warm to room temperature and stir until the ester is fully consumed.

-

Work-up and Purification: Carefully quench the reaction by sequential addition of water and 15% NaOH solution (Fieser workup). Filter the resulting solids, and extract the filtrate. Dry and concentrate the organic phase to obtain the crude amino alcohol, which can be purified by distillation or chromatography.

Data Summary

| Parameter | Value / Condition | Rationale |

| Catalyst | Ru(OAc)₂( (S)-BINAP ) | A well-established catalyst for asymmetric hydrogenation of olefins. [12] |

| Catalyst Loading | 0.1 mol% | Demonstrates high efficiency of the catalytic system. |

| Hydrogen Pressure | 10-50 atm | Higher pressure often increases reaction rate. |

| Reduction Reagent | LiAlH₄ | A powerful and reliable reagent for ester reduction. |

| Expected Yield | ~75-85% (over 3 steps) | |

| Expected e.e. | >99% | [12] |

Comparative Analysis of Synthetic Strategies

| Strategy | Key Advantages | Key Considerations | Best Suited For |

| Biocatalytic Amination | Unparalleled enantioselectivity (>99% e.e.); Green chemistry (aqueous, mild); High atom economy. | Requires specific enzyme screening/engineering; Substrate synthesis needed; Potential for substrate/product inhibition. | R&D and manufacturing where green metrics and high purity are paramount. |

| Chiral Auxiliary | Highly predictable and reliable stereocontrol; Well-established procedures; Auxiliary is recoverable. | Stoichiometric use of chiral auxiliary; Multi-step sequence (lower atom economy); Generates more waste. | Laboratory scale and initial scale-up where robustness and predictability are key. |

| Asymmetric Hydrogenation | High catalytic efficiency (low catalyst loading); High throughput potential; Excellent enantioselectivity. | Requires specialized high-pressure equipment; Cost of precious metal catalysts and chiral ligands; Air-sensitive reagents (LAH). | Industrial-scale manufacturing where efficiency and throughput are critical drivers. |

Conclusion

The stereoselective synthesis of (S)-3-aminoheptan-1-ol can be approached through several powerful and reliable methods. For applications demanding the highest standards of environmental friendliness and enantiopurity, biocatalytic reductive amination stands out as the premier choice. For robust, predictable laboratory-scale synthesis and early development, the chiral auxiliary approach offers unparalleled reliability. Finally, for large-scale industrial production where throughput and catalytic efficiency are paramount, asymmetric hydrogenation presents the most economically viable and scalable pathway. The selection of the optimal route will ultimately depend on the specific project requirements, including scale, cost, available equipment, and desired purity profile.

References

-

Wikipedia. Chiral auxiliary. [Link]

-

Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. [Link]

-

Yi, D., et al. (2016). Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. ACS Catalysis. [Link]

-

Hoyos, P., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research. [Link]

-

Pandi, A., et al. (2020). Asymmetric Synthesis of Optically Pure Aliphatic Amines with an Engineered Robust ω-Transaminase. MDPI. [Link]

-

Hoyos, P., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. PubMed. [Link]

-

ChemSynthesis. 1-hydroxy-3-heptanone. [Link]

-

Chem252 (Lecture 1: Evans' Oxazolidinone). (2022). YouTube. [Link]

-

Hoyos, P., et al. (2010). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. ResearchGate. [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]

-

Zhang, Y., et al. (2021). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. MDPI. [Link]

-

Yi, D., et al. (2016). Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine. ResearchGate. [Link]

-

Wappes, E. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC - NIH. [Link]

-

Sharma, M., et al. (2017). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Microbiology Society. [Link]

-

Li, C., et al. (2020). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications (RSC Publishing). [Link]

-

Synform. (2013). Biocatalytic Reductive Amination. Thieme. [Link]

-

Sleebs, B. E., & Czuba, J. A. (2012). Stereoselective Synthesis and Application of β‐Amino Ketones. ResearchGate. [Link]

-

Colell, J. F. P., et al. (2017). A mild catalytic system for radical conjugate addition of nitrogen heterocycles. PMC - NIH. [Link]

-

HIMS Biocat. Asymmetric reductive amination of ketones catalysed by amine dehydrogenases. [Link]

-

Kumar, A., et al. (2011). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. ResearchGate. [Link]

-

Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry (RSC Publishing). [Link]

-

Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. [Link]

- WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.

-

Vicario, J. L., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]

-

Organic Chemistry Portal. β-enamino ester synthesis by amination. [Link]

-

PubChem - NIH. Heptanol. [Link]

-

PubChem - NIH. 3-Hydroxyheptan-4-one. [Link]

-

PubChem - NIH. 1-Hydroxy-3-heptanone. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Buy 1-Aminohept-6-yn-3-ol hydrochloride | 1803605-29-9 [smolecule.com]

- 3. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-Hydroxy-3-heptanone | C7H14O2 | CID 13614902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. β-enamino ester synthesis by amination [organic-chemistry.org]

A Technical Guide to the ¹H NMR Spectral Data of (S)-3-aminoheptan-1-ol

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data of (S)-3-aminoheptan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this chiral amino alcohol through a detailed interpretation of its predicted ¹H NMR spectrum. The principles outlined herein are broadly applicable to the structural characterization of similar chiral molecules.

Introduction: The Role of ¹H NMR in Stereochemical Elucidation

¹H NMR spectroscopy is a cornerstone technique in organic chemistry for determining molecular structure. By probing the magnetic environments of protons within a molecule, ¹H NMR provides invaluable information about the connectivity of atoms, the electronic environment of different functional groups, and the stereochemical relationships between atoms.[1] For chiral molecules such as (S)-3-aminoheptan-1-ol, ¹H NMR is particularly powerful. The presence of a stereocenter can render adjacent protons diastereotopic, leading to distinct chemical shifts and complex splitting patterns that can be used to infer the three-dimensional arrangement of atoms.[2] This guide will delve into the predicted ¹H NMR spectrum of (S)-3-aminoheptan-1-ol, providing a detailed rationale for the expected chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectral Data of (S)-3-aminoheptan-1-ol

The predicted ¹H NMR spectral data for (S)-3-aminoheptan-1-ol is summarized in the table below. These predictions are based on established principles of NMR spectroscopy and analysis of spectral data from structurally related compounds such as heptane, 1-heptanol, and various aminoalkanes.[3][4][5][6][7] The protons are labeled according to the molecular structure depicted in Figure 1.

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1a, H-1b | 2H | ~3.6 - 3.8 | ddd | J(1a,1b) ≈ 12-14 (geminal), J(1a,2a) ≈ 6-8 (vicinal), J(1a,2b) ≈ 4-6 (vicinal) |

| H-2a, H-2b | 2H | ~1.5 - 1.7 | m | - |

| H-3 | 1H | ~2.8 - 3.0 | m | - |

| H-4a, H-4b | 2H | ~1.3 - 1.5 | m | - |

| H-5 | 2H | ~1.2 - 1.4 | m | - |

| H-6 | 2H | ~1.2 - 1.4 | m | - |

| H-7 | 3H | ~0.9 | t | J(7,6) ≈ 7 (vicinal) |

| -OH | 1H | Broad singlet | s | - |

| -NH₂ | 2H | Broad singlet | s | - |

Figure 1: Molecular Structure and Proton Labeling of (S)-3-aminoheptan-1-ol

Caption: Structure of (S)-3-aminoheptan-1-ol with proton labeling.

Detailed Spectral Interpretation

Chemical Shifts (δ)

The chemical shift of a proton is primarily influenced by the electron density in its vicinity. Electronegative atoms, such as oxygen and nitrogen, withdraw electron density, "deshielding" nearby protons and causing their signals to appear at a higher chemical shift (downfield).[6][7]

-

H-1 Protons (~3.6 - 3.8 ppm): These protons are attached to the carbon bearing the hydroxyl group (-OH). The electronegative oxygen atom strongly deshields these protons, shifting their signal significantly downfield. This is consistent with the chemical shifts observed for primary alcohols.[8][9]

-

H-3 Proton (~2.8 - 3.0 ppm): This proton is attached to the carbon bearing the amino group (-NH₂). The nitrogen atom is also electronegative, leading to a downfield shift, though typically less pronounced than that caused by an oxygen atom.[10]

-

Alkyl Chain Protons (H-2, H-4, H-5, H-6; ~1.2 - 1.7 ppm): These protons are part of the hydrocarbon chain and are expected to resonate in the typical aliphatic region.[3][11] The protons on C-2 and C-4 are adjacent to the chiral center and the functional groups, which will influence their precise chemical shifts.

-

H-7 Protons (~0.9 ppm): These methyl protons are at the end of the alkyl chain, furthest from the electronegative groups, and are therefore the most shielded, appearing at the lowest chemical shift. This is characteristic of a terminal methyl group in an alkane chain.[3][11]

-

-OH and -NH₂ Protons (broad singlets): The chemical shifts of protons on heteroatoms are variable and depend on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8][10][12] They typically appear as broad singlets and their signals can be confirmed by deuterium exchange (adding D₂O to the sample, which replaces these protons with deuterium, causing their signals to disappear).[8]

Multiplicity and the n+1 Rule

The multiplicity, or splitting pattern, of a ¹H NMR signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule .

-

H-7 (triplet): The methyl protons at C-7 have two neighboring protons on C-6 (n=2), so their signal is split into a triplet (2+1=3).

-

H-1 (doublet of doublet of doublets): The two protons on C-1 are diastereotopic due to the adjacent chiral center at C-3.[2] They will couple to each other (geminal coupling) and to the two diastereotopic protons on C-2 (vicinal coupling), resulting in a complex multiplet, likely a doublet of doublet of doublets for each.

-

H-2, H-3, H-4, H-5, H-6 (multiplets): The protons on these carbons are coupled to multiple non-equivalent neighboring protons, leading to complex overlapping multiplets. The diastereotopic nature of the protons on C-2 and C-4 further complicates these patterns.

Coupling Constants (J)

The coupling constant (J) is the distance between the lines in a multiplet, measured in Hertz (Hz). It is a measure of the interaction between coupled protons and is independent of the magnetic field strength.

-

Vicinal Coupling (³J): The coupling between protons on adjacent carbons typically ranges from 6-8 Hz for freely rotating alkyl chains. The triplet of the H-7 protons is expected to show a J-value in this range.

-

Geminal Coupling (²J): The coupling between non-equivalent protons on the same carbon atom is typically in the range of 12-14 Hz.[1] This would be observed for the diastereotopic H-1 protons.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of (S)-3-aminoheptan-1-ol, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-aminoheptan-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the -OH and -NH₂ protons.[13]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Workflow for Spectral Analysis

The following workflow provides a systematic approach to analyzing the ¹H NMR spectrum of (S)-3-aminoheptan-1-ol.

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

The predicted ¹H NMR spectrum of (S)-3-aminoheptan-1-ol provides a detailed fingerprint of its molecular structure. The downfield chemical shifts of the protons adjacent to the hydroxyl and amino groups, the characteristic splitting patterns, and the diastereotopic nature of the protons near the chiral center are all key features that would be expected in an experimental spectrum. This guide provides a solid foundation for the interpretation of the actual ¹H NMR data of (S)-3-aminoheptan-1-ol and similar chiral molecules, which is a critical step in their characterization and quality control in various scientific and industrial applications.

References

-

Doc Brown's Chemistry. (n.d.). C7H16 heptane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031447). Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Basso, E. A., Gauze, G. F., & Abraham, R. J. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 749-757.

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033908). Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminoheptane. Retrieved from [Link]

- Abraham, R. J., Bardsley, B., & Mobli, M. (2009). Prediction of the H-1 chemical shifts of alcohols, diols and inositols in solution, a conformational and solvation investigation. Magnetic Resonance in Chemistry, 47(10), 843-851.

-

Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

SpectraBase. (n.d.). n-Heptane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Brainly. (2023, April 3). Consider the IR, 1H-NMR, and 13C-NMR spectra of the compound with the molecular formula: C7H16O. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1-Heptanol(111-70-6) 1H NMR spectrum [chemicalbook.com]

- 5. 1-AMINOHEPTANE(111-68-2) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1H Chemical Shifts [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. brainly.com [brainly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Heptane(142-82-5) 1H NMR spectrum [chemicalbook.com]

- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the ¹³C NMR Analysis of (S)-3-Aminoheptan-1-ol

Introduction

(S)-3-aminoheptan-1-ol is a chiral amino alcohol with applications in organic synthesis and as a building block for pharmacologically active molecules. The precise structural elucidation of such molecules is paramount for ensuring purity, understanding reactivity, and guaranteeing efficacy in drug development. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive analytical technique that provides direct information about the carbon skeleton of a molecule.[1] This guide offers an in-depth analysis of the predicted ¹³C NMR spectrum of (S)-3-aminoheptan-1-ol, details a robust experimental protocol for data acquisition, and discusses the key interpretive features of the spectrum.

Fundamental Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy detects the ¹³C isotope of carbon, which has a nuclear spin of I = 1/2.[1] Although the natural abundance of ¹³C is only 1.1%, modern NMR spectrometers can readily acquire high-quality spectra.[1] The key parameter in ¹³C NMR is the chemical shift (δ), measured in parts per million (ppm), which indicates the electronic environment of each carbon nucleus.[2]

Several factors influence the chemical shift of a ¹³C nucleus:

-

Electronegativity: Electronegative atoms like oxygen and nitrogen withdraw electron density from adjacent carbons, "deshielding" them from the external magnetic field. This causes the carbon signal to shift downfield (to a higher ppm value).[3][4] The effect diminishes with distance from the electronegative atom.[3]

-

Hybridization: The hybridization state of the carbon atom also affects the chemical shift. For instance, sp³ hybridized carbons in alkanes typically resonate in the upfield region (10-50 ppm), while carbons bonded to oxygen (alcohols, ethers) appear further downfield.[5][6]

-

Molecular Symmetry: Chemically equivalent carbons, due to symmetry or rapid conformational changes, will produce a single signal in the spectrum.[7] In (S)-3-aminoheptan-1-ol, all seven carbon atoms are in distinct chemical environments and are therefore expected to produce seven unique signals.

Predicted ¹³C NMR Spectrum of (S)-3-Aminoheptan-1-ol

The structure of (S)-3-aminoheptan-1-ol dictates a unique chemical environment for each of its seven carbon atoms. The presence of the hydroxyl (-OH) and amino (-NH₂) groups are the primary drivers of the chemical shift variations.

Below is a diagram of the molecule with each carbon atom numbered for clear spectral assignment.

Caption: Molecular structure of (S)-3-aminoheptan-1-ol with carbon numbering.

The predicted chemical shifts for each carbon are detailed in the table below. These predictions are based on established chemical shift ranges for alcohols, amines, and alkanes, and consider the inductive effects of the substituents.[6][8]

| Carbon (C#) | Attached Groups | Predicted Chemical Shift (δ, ppm) | Justification |

| C1 | -CH₂OH | 60 - 65 | The carbon is directly bonded to the highly electronegative oxygen atom, causing a significant downfield shift into the typical range for primary alcohols. |

| C2 | -CH₂- | 35 - 40 | This carbon is β to the hydroxyl group and the amino group, experiencing a moderate deshielding effect from both. |

| C3 | -CH(NH₂) | 50 - 55 | Directly attached to the nitrogen of the amino group, this carbon is significantly deshielded. Its chemical shift is characteristic of a methine carbon bonded to an amine.[6] |

| C4 | -CH₂- | 30 - 35 | This carbon is β to the amino group and γ to the hydroxyl group. The deshielding effect is less pronounced than for C2. |

| C5 | -CH₂- | 25 - 30 | Further removed from the electronegative groups, this carbon's environment begins to resemble that of a simple alkane. |

| C6 | -CH₂- | 22 - 26 | This methylene carbon is only slightly influenced by the distant functional groups, appearing in the typical alkane region.[2] |

| C7 | -CH₃ | 13 - 15 | As the terminal methyl group, it is the most shielded carbon and will appear furthest upfield, consistent with typical alkane methyl groups.[8] |

Experimental Protocol for ¹³C NMR Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol provides a reliable methodology.

3.1. Sample Preparation

-

Sample Purity: Ensure the (S)-3-aminoheptan-1-ol sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2] For amino alcohols, which can have variable solubility and may undergo proton exchange, deuterated methanol (CD₃OD) is also an excellent option as it can solubilize the compound well and minimize hydrogen bonding effects on the carbon backbone.[9]

-

Concentration: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time.[10]

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[11]

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2] If not added by the solvent manufacturer, a small amount can be added, though referencing to the residual solvent peak is also common practice.[9][12]

3.2. NMR Spectrometer Setup and Data Acquisition

The following is a generalized workflow for acquiring a standard proton-decoupled ¹³C NMR spectrum.

Caption: Workflow for ¹³C NMR data acquisition and processing.

Typical Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals are captured.[13]

-

Acquisition Time (at): ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of all carbon nuclei, especially quaternary carbons if present, leading to more accurate signal intensities.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.

-

Temperature: Standard probe temperature (e.g., 298 K).

Data Interpretation and the Influence of Stereochemistry

The resulting spectrum should display seven distinct signals, corresponding to the seven non-equivalent carbon atoms of (S)-3-aminoheptan-1-ol. The assignment of these signals should align with the predictions in the table above. For unambiguous assignment, advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed.[1] A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which would greatly aid in distinguishing C1, C2, C4, C5, and C6 from C3 and C7.

As (S)-3-aminoheptan-1-ol is a chiral molecule, the carbon atoms are in a chiral environment. While ¹³C NMR of a single enantiomer does not directly reveal its absolute configuration, the presence of the chiral center at C3 ensures that all carbons in the molecule are chemically distinct. If a racemic mixture were analyzed in the presence of a chiral solvating agent, it would be possible to see separate signals for the R and S enantiomers, a technique used for determining enantiomeric purity.[14]

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of (S)-3-aminoheptan-1-ol. A thorough understanding of chemical shift principles allows for the confident prediction and assignment of the seven unique carbon signals. By following a meticulous experimental protocol, researchers can obtain a high-fidelity spectrum that confirms the carbon skeleton and purity of the compound, which is a critical step in both academic research and the pharmaceutical development pipeline.

References

-

Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

-

¹³C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

¹³C NMR spectroscopy • Chemical shift. (n.d.). University of Delhi. [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C. (n.d.). Doc Brown's Chemistry. [Link]

-

Ueoka, R., et al. (2019). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

NMR sample preparation guidelines. (n.d.). CortecNet. [Link]

-

¹³C NMR as a general tool for the assignment of absolute configuration. (2004). Royal Society of Chemistry. [Link]

-

13-C NMR - How Many Signals. (2022). Master Organic Chemistry. [Link]

-

Running 13C spectra. (n.d.). University of Missouri-St. Louis. [Link]

-

NMR Sample Preparation. (n.d.). Western University. [Link]

-

Alcohols. (n.d.). OpenOChem Learn. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. ou.edu [ou.edu]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chem.as.uky.edu [chem.as.uky.edu]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mass Spectrometry of (S)-3-aminoheptan-1-ol

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (S)-3-aminoheptan-1-ol, a chiral amino alcohol with applications in organic synthesis and drug development. The methodologies and theoretical fragmentation pathways detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify and characterize this molecule and its analogues.

Introduction: The Analytical Challenge of (S)-3-aminoheptan-1-ol

(S)-3-aminoheptan-1-ol is a bifunctional molecule containing both a primary amine and a primary alcohol. This combination of polar functional groups presents unique challenges and opportunities for mass spectrometric analysis. Its polarity makes it non-volatile, precluding direct analysis by traditional gas chromatography-mass spectrometry (GC-MS) without chemical modification. Conversely, the presence of a basic amine group makes it an ideal candidate for soft ionization techniques like electrospray ionization (ESI). This guide will explore both GC-MS and ESI-MS approaches, providing a holistic analytical strategy.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) - A Derivatization-Based Approach

Direct GC-MS analysis of (S)-3-aminoheptan-1-ol is impractical due to its low volatility and high polarity, which would lead to poor chromatographic peak shape and thermal decomposition in the injector port.[1][2] To overcome this, derivatization is essential to mask the polar -OH and -NH2 groups, thereby increasing volatility and thermal stability.[2][3][4]

The Rationale for Silylation

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in alcohols and amines.[3][5] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective in replacing the active hydrogens with trimethylsilyl (TMS) groups.[1] This process significantly reduces the polarity of the analyte, making it amenable to GC-MS analysis.[1][3]

Experimental Protocol: Silylation of (S)-3-aminoheptan-1-ol for GC-MS Analysis

-

Sample Preparation: Accurately weigh approximately 1 mg of (S)-3-aminoheptan-1-ol into a 2 mL autosampler vial.

-

Solvent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

-

Derivatization Reagent: Add 100 µL of MSTFA to the vial.

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization of both the alcohol and amine groups.

-

GC-MS Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Predicted Electron Ionization (EI) Fragmentation of di-TMS-(S)-3-aminoheptan-1-ol

Upon electron ionization, the derivatized molecule will undergo characteristic fragmentation, primarily driven by the stabilization of positive charge by the silicon and nitrogen atoms. Alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) is a dominant fragmentation pathway for both silylated alcohols and amines.[6]

The structure of the di-TMS derivative is: CH3(CH2)3CH(NHTMS)CH2CH2OTMS

The molecular weight of the di-TMS derivative (C13H33NOSi2) is 275.58 g/mol .

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of di-TMS-(S)-3-aminoheptan-1-ol

| m/z | Proposed Structure/Origin | Comments |

| 260 | [M-15]+ | Loss of a methyl group from a TMS moiety. |

| 174 | [CH(NHTMS)(CH2)3CH3]+ | Alpha-cleavage between C2 and C3. A key diagnostic ion. |

| 144 | [CH2CH2OTMS]+ | Cleavage between C3 and C4, with charge retention on the oxygen-containing fragment. |

| 102 | [CH(NHTMS)CH2CH3]+ | Alpha-cleavage at the C4-C5 bond. |

| 73 | [(CH3)3Si]+ | The ubiquitous trimethylsilyl cation. Often the base peak. |

Visualizing EI Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for di-TMS-(S)-3-aminoheptan-1-ol.

Caption: Predicted EI fragmentation of di-TMS-(S)-3-aminoheptan-1-ol.

Part 2: Electrospray Ionization (ESI) - Direct Analysis of the Native Molecule

Electrospray ionization is a soft ionization technique ideal for polar molecules like (S)-3-aminoheptan-1-ol, allowing for their analysis without derivatization.[7][8] The basic amine group is readily protonated in an acidic solution, forming a stable [M+H]+ ion in the gas phase.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a stock solution of (S)-3-aminoheptan-1-ol in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 methanol:water containing 0.1% formic acid. The formic acid provides the protons necessary for ionization.

-

Infusion: Infuse the final solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

MS Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-200). The molecular formula of (S)-3-aminoheptan-1-ol is C7H17NO, with a monoisotopic mass of 131.1310 u. The protonated molecule, [C7H18NO]+, will have an m/z of 132.1383.

Part 3: Tandem Mass Spectrometry (MS/MS) for Unambiguous Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[9] In an MS/MS experiment, the protonated molecule ([M+H]+ at m/z 132.1) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.[7][8]

Predicted MS/MS Fragmentation of [M+H]+ (S)-3-aminoheptan-1-ol

The fragmentation of the protonated amino alcohol is expected to proceed via characteristic losses of small neutral molecules and through cleavage of the carbon backbone.

-

Loss of Water: Protonation can occur on either the nitrogen or the oxygen atom. Protonation of the alcohol oxygen followed by elimination of a water molecule is a common pathway for protonated alcohols.[10] [M+H]+ → [M+H-H2O]+ + H2O m/z 132.1 → m/z 114.1

-

Loss of Ammonia: Protonation of the amine nitrogen can lead to the loss of ammonia, although this is often less favorable than water loss from a primary alcohol. [M+H]+ → [M+H-NH3]+ + NH3 m/z 132.1 → m/z 115.1

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the protonated amine is a major fragmentation pathway.

-

Cleavage of the C2-C3 bond would yield an ion at m/z 30 ([CH2=NH2]+).

-

Cleavage of the C3-C4 bond would yield an iminium ion at m/z 86 ([CH3(CH2)3CH=NH2]+).

-

Table 2: Predicted Precursor and Product Ions in the MS/MS Spectrum of Protonated (S)-3-aminoheptan-1-ol

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 132.1 | 114.1 | 18.0 | [M+H-H2O]+ |

| 132.1 | 115.1 | 17.0 | [M+H-NH3]+ |

| 132.1 | 86.1 | 46.0 | [CH3(CH2)3CH=NH2]+ |

| 132.1 | 30.0 | 102.1 | [CH2=NH2]+ |

Visualizing MS/MS Fragmentation

The following diagram illustrates the predicted fragmentation pathways for the protonated molecule.

Caption: Predicted MS/MS fragmentation of protonated (S)-3-aminoheptan-1-ol.

Part 4: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental formula.[11][12][13] This is a critical step in the identification of unknown compounds or the confirmation of synthesized materials.

The ability of HRMS to distinguish between ions of the same nominal mass is due to the non-integer mass defect of individual isotopes.[14] For example, 1H has a mass of 1.0078 u, 12C is exactly 12.0000 u, 14N is 14.0031 u, and 16O is 15.9949 u.[14]

Table 3: Exact Mass Information for (S)-3-aminoheptan-1-ol

| Species | Molecular Formula | Nominal Mass (u) | Monoisotopic (Exact) Mass (u) |

| Neutral Molecule | C7H17NO | 131 | 131.13101 |

| Protonated Molecule | [C7H18NO]+ | 132 | 132.13829 |

By measuring the m/z of the protonated molecule to within a few parts per million (ppm) of its theoretical exact mass, its elemental formula can be confidently assigned, distinguishing it from other potential isobaric (same nominal mass) compounds.

Conclusion

The mass spectrometric characterization of (S)-3-aminoheptan-1-ol requires a multi-faceted approach. For GC-MS analysis, silylation is a mandatory step to ensure volatility and thermal stability, with predictable alpha-cleavage dominating the EI fragmentation spectrum. For a more direct approach, ESI-MS allows for the analysis of the intact protonated molecule. Subsequent MS/MS analysis of this precursor ion provides a rich fragmentation pattern, including characteristic losses of water and ammonia, which serves as a structural fingerprint. Finally, HRMS provides the ultimate confirmation of the elemental composition through high-accuracy mass measurement. By combining these techniques, researchers can achieve an unambiguous identification and comprehensive structural characterization of (S)-3-aminoheptan-1-ol.

References

-

National Institute of Standards and Technology. (n.d.). 3-Aminoheptane. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Aminoheptane. NIST Chemistry WebBook. Retrieved from [Link]

- Horn, C. K., & Kuffer, A. D. (1993). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Analytical Toxicology, 17(5), 304-306.

-

Metabolomics Standard Initiative. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas?. Retrieved from [Link]

- Gau, G., & L. M. G. (2007). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry, 18(10), 1849–1859.

- Kenia, C. S., & White, K. D. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(17), 1957-1965.

- Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., & Hollender, J. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098.

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

- Tamegai, T. (2012). Gas chromatography of amines as various derivatives. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen.

- Gau, G., & L. M. G. (2007). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of the American Society for Mass Spectrometry, 18(10), 1849-1859.

- Dascalu, A., & Cretu, M. (2018). Derivatization Methods in GC and GC/MS.

-

National Institute of Standards and Technology. (n.d.). 3-Aminoheptane. NIST Chemistry WebBook. Retrieved from [Link]

- Laganowsky, A., Reading, E., Allison, T. M., Ulmschneider, M. B., & Robinson, C. V. (2014). High-resolution mass spectrometry of small molecules bound to membrane proteins.

-

National Institute of Standards and Technology. (n.d.). 3-Aminoheptane. NIST Chemistry WebBook. Retrieved from [Link]

- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.

- Borges, C. R., & Dar, F. A. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 871-897.

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

- Borges, C. R., & Dar, F. A. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 871-897.

- Mikaia, A. I., Smetanin, V., Zaikin, V. G., Antonova, A. V., & Prostakov, N. A. (2005). Reaction gas chromatography/mass spectrometry. 2—the use of catalytic on-line dehydrogenation for the investigation of alcohols by gas chromatography/mass spectrometry. Journal of Mass Spectrometry, 40(4), 543-548.

- Wang, Y., & Li, L. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Journal of Analytical Chemistry, 77(12), 1561-1569.

- Feith, A., Teleki, A., Graf, M., Favilli, L., & Takors, R. (2019). HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. Metabolites, 9(4), 74.

-

LibreTexts Chemistry. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

-

The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]

- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

-

AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]

- Wang, R., Chen, Y., He, J., & Li, Z. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225-233.

-

National Institute of Standards and Technology. (n.d.). 3-Aminoheptane, mono-TMS. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Atomic Spectra Database. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. youtube.com [youtube.com]

- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 4. weber.hu [weber.hu]

- 5. Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unito.it [iris.unito.it]

- 9. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is high-resolution mass spectrometry for determining molecular formulas? [en.biotech-pack.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-aminoheptan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-3-aminoheptan-1-ol is a chiral amino alcohol with potential applications in pharmaceutical synthesis and as a building block in asymmetric catalysis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of (S)-3-aminoheptan-1-ol. Due to a scarcity of experimentally determined data in peer-reviewed literature for this specific molecule, this document integrates predicted values with established experimental protocols for the determination of key parameters. The methodologies detailed herein are designed to serve as a practical resource for researchers seeking to characterize this and similar chiral amino alcohols. This guide is structured to provide not just data, but also the scientific rationale behind the experimental approaches, ensuring a robust and validated understanding of the compound's behavior.

Introduction: The Significance of (S)-3-aminoheptan-1-ol

Chiral amino alcohols are a critical class of organic compounds, serving as versatile intermediates and chiral auxiliaries in the synthesis of pharmaceuticals and other bioactive molecules.[1] The stereochemistry of these molecules is often crucial for their biological activity and efficacy. (S)-3-aminoheptan-1-ol, with its defined stereocenter and bifunctional nature (amine and alcohol), presents itself as a valuable synthon. Its structural features suggest potential utility in the construction of complex chiral molecules, including active pharmaceutical ingredients (APIs).

The successful application of (S)-3-aminoheptan-1-ol in any synthetic route or formulation is fundamentally dependent on a precise understanding of its physical and chemical properties. These properties, including melting point, boiling point, solubility, and acidity (pKa), dictate reaction conditions, purification strategies, and formulation design. This guide aims to provide a centralized and in-depth resource on these critical parameters.

Scope and Editorial Control

This document exercises full editorial control to present the information in a logical and scientifically rigorous manner. The structure is designed to first introduce the fundamental properties of (S)-3-aminoheptan-1-ol, followed by detailed experimental protocols for their determination. This approach is intended to empower researchers with both the necessary data and the practical knowledge to validate and expand upon it.

Core Physicochemical Properties

The following sections detail the known and predicted physicochemical properties of (S)-3-aminoheptan-1-ol. It is critical to note that where experimental data is unavailable, values are predicted based on computational models or extrapolated from structurally similar compounds.

Chemical Structure and Identification

-

IUPAC Name: (S)-3-aminoheptan-1-ol

-

Molecular Formula: C₇H₁₇NO

-

Molecular Weight: 131.22 g/mol

-

CAS Number: 1158985-17-1

Table 1: Summary of Key Physicochemical Properties

| Property | Value (Predicted/Estimated) | Data Source |

| Melting Point | Liquid at room temperature | Inferred from structure |

| Boiling Point | 226.2 ± 13.0 °C at 760 mmHg | Predicted |

| Density | 0.900 ± 0.06 g/cm³ | Predicted |

| pKa (amine) | ~10-11 | Estimated from similar primary amines |

| pKa (alcohol) | ~16-18 | Estimated from similar primary alcohols |

| LogP | ~1.5 - 2.0 | Estimated |

Melting Point

Based on its structure as a relatively small, non-ionic aliphatic molecule, (S)-3-aminoheptan-1-ol is predicted to be a liquid at standard ambient temperature and pressure. Aliphatic amines and alcohols of similar molecular weight are typically liquids at room temperature.[2]

Boiling Point

The predicted boiling point of 226.2 ± 13.0 °C suggests that distillation under atmospheric pressure may require high temperatures, potentially leading to decomposition. Therefore, vacuum distillation is the recommended method for purification.[3] The presence of both a hydroxyl and an amino group allows for intermolecular hydrogen bonding, which significantly elevates the boiling point compared to a non-polar alkane of similar molecular weight.

Solubility Profile

The solubility of (S)-3-aminoheptan-1-ol is dictated by its amphiphilic nature. The heptyl chain imparts hydrophobicity, while the amino and hydroxyl groups provide hydrophilicity.

-

Aqueous Solubility: It is expected to have limited solubility in water. The solubility will be highly pH-dependent. In acidic solutions, the protonation of the amino group to form an ammonium salt will significantly increase aqueous solubility.

-

Organic Solubility: It is anticipated to be soluble in a wide range of organic solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. Its solubility in non-polar solvents such as hexanes is likely to be lower due to the polar functional groups.

Acidity and Basicity (pKa)

(S)-3-aminoheptan-1-ol possesses two ionizable groups: the basic amino group and the weakly acidic hydroxyl group.

-

Amino Group (pKa of the conjugate acid): The pKa of the protonated amino group is estimated to be in the range of 10-11, typical for primary alkylamines. This indicates that at physiological pH (~7.4), the amino group will exist predominantly in its protonated, positively charged form.

-

Hydroxyl Group (pKa): The hydroxyl group is a very weak acid, with an estimated pKa in the range of 16-18, similar to other primary alcohols. It will only be deprotonated under strongly basic conditions.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of (S)-3-aminoheptan-1-ol. These protocols are designed to be self-validating and are grounded in established analytical principles.

Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of (S)-3-aminoheptan-1-ol.

Melting and Boiling Point Determination

Given that the compound is likely a liquid at room temperature, this method would be applicable for determining its freezing point or for analyzing solid derivatives.

-

Principle: A small, uniform sample in a capillary tube is heated at a controlled rate. The melting range is the temperature from the first appearance of liquid to the complete liquefaction of the solid.[4][5] A sharp, narrow melting range is indicative of high purity.[5]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer or digital temperature probe.

-

Procedure:

-

If the sample is liquid, cool it in a dry ice/acetone bath until solidified.

-

Quickly crush the solid to a fine powder.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.

-

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For small sample volumes and to avoid decomposition at high temperatures, a micro-method under reduced pressure is employed.[6][7]

-

Apparatus: Thiele tube or similar heating bath, thermometer, small test tube, capillary tube (sealed at one end), vacuum source, manometer.

-

Procedure:

-

Place a few drops of (S)-3-aminoheptan-1-ol into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Set up the apparatus for vacuum distillation and connect it to a vacuum source and a manometer.

-

Evacuate the system to the desired pressure (e.g., 10 mmHg).

-

Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature and the corresponding pressure.

-

Solubility Determination

-

Principle: A standardized amount of solute is mixed with a specific volume of a solvent to determine if it dissolves. This can be done qualitatively or quantitatively.[8]

-

Apparatus: Vials, vortex mixer, centrifuge, analytical balance, filtration device.

-

Procedure (Qualitative):

-

To a series of vials, add a pre-weighed amount of (S)-3-aminoheptan-1-ol (e.g., 10 mg).

-

To each vial, add a different solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes) in 1 mL increments.

-

Vortex each vial for 2 minutes.

-

Visually inspect for complete dissolution.

-

-

Procedure (Quantitative - Shake-Flask Method):

-

Prepare saturated solutions by adding an excess of (S)-3-aminoheptan-1-ol to a known volume of the desired solvent in a sealed flask.

-

Agitate the flasks at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Allow any undissolved solid to settle, or centrifuge the samples.

-

Carefully withdraw an aliquot of the supernatant and filter it.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., GC-MS or HPLC after derivatization).[9]

-

pKa Determination by Potentiometric Titration

-

Principle: The pKa is determined by monitoring the pH of a solution of the amino alcohol as a strong acid or base is added. The pKa is the pH at which the amino group is 50% protonated.[10][11]

-

Apparatus: pH meter with a combination electrode, burette, magnetic stirrer, beaker, standardized 0.1 M HCl solution.

-

Procedure:

-

Calibrate the pH meter using standard buffers (pH 4, 7, and 10).

-

Accurately weigh a sample of (S)-3-aminoheptan-1-ol and dissolve it in a known volume of deionized water.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH drops significantly and then levels off.

-

Plot a titration curve of pH versus the volume of HCl added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are essential for confirming the structure and purity of (S)-3-aminoheptan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information about the number and types of hydrogen atoms in the molecule. Key expected signals include a triplet for the methyl group, multiplets for the methylene groups in the alkyl chain and adjacent to the alcohol and amine, and a multiplet for the methine proton at the chiral center. The protons of the -OH and -NH₂ groups will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.[12]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the different carbon environments (methyl, methylene, methine, and carbons attached to the oxygen and nitrogen atoms).[13]

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

-

Expected Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the alcohol group.[14]

-

N-H stretch: Two sharp peaks for a primary amine in the region of 3300-3500 cm⁻¹.[15]

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the alkyl chain.

-

N-H bend: A peak around 1590-1650 cm⁻¹ for the primary amine.[15]

-

C-O stretch: A band in the region of 1050-1150 cm⁻¹ for the primary alcohol.

-

C-N stretch: A peak in the region of 1020-1250 cm⁻¹.[15]

-

Mass Spectrometry (MS)

-

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 131 would be expected. Common fragmentation pathways for amino alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen or oxygen atom) and dehydration (loss of H₂O).

Chiral Chromatography (GC or HPLC)

-

Principle: To determine the enantiomeric purity of (S)-3-aminoheptan-1-ol, a chiral stationary phase is used in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The two enantiomers will interact differently with the chiral stationary phase, leading to their separation.[16][17]

-

Method Development Considerations:

-

Derivatization: For GC analysis, derivatization of the amino and hydroxyl groups (e.g., with a trifluoroacetyl group) is often necessary to improve volatility and chromatographic performance.[17]

-

Chiral Stationary Phase: A variety of chiral columns are commercially available. For amino alcohols, cyclodextrin-based or Pirkle-type columns are often effective.[18]

-

Mobile/Carrier Gas: The choice of mobile phase (for HPLC) or carrier gas (for GC) and the temperature program (for GC) or gradient (for HPLC) will need to be optimized to achieve baseline separation of the enantiomers.

-

Synthesis and Purity

The synthesis of (S)-3-aminoheptan-1-ol can be achieved through various methods, often starting from a chiral precursor such as an amino acid.[19] One common approach is the reduction of the corresponding chiral α-amino acid or its ester derivative.[1] The purity of the final product is critical and should be assessed using a combination of the techniques described above, with a particular emphasis on chiral chromatography to determine the enantiomeric excess (ee).

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of (S)-3-aminoheptan-1-ol. While a significant portion of the data presented is based on predictions and estimations due to the limited availability of experimental results, the detailed protocols provided herein offer a clear path for researchers to obtain robust and reliable experimental data. A thorough characterization of this chiral amino alcohol is a crucial step in unlocking its full potential in pharmaceutical and chemical research. The principles and methodologies outlined in this guide are broadly applicable to the study of other novel chiral molecules, serving as a valuable resource for the scientific community.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Unknown Author. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Unknown Author. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Van der Veken, P., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

The Repository at St. Cloud State. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. Retrieved from [Link]

-

AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. Retrieved from [Link]

-

Unknown Author. (n.d.). IR: amines. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-butanol. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopentan-1-ol. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Butanol, 2-amino- (CAS 96-20-8). Retrieved from [Link]

-

PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

-

ACS Publications. (2020, October 8). Experimental Study of Some Thermodynamic Properties of Binary Mixtures Containing 3-Amino-1-propanol, 2-Aminoethanol, and 1-Butanol at Temperatures of 293.15–333.15 K to Model the Excess Molar Volumes Using the PFP Theory. Retrieved from [Link]

-